Gossypol

Catalog No.
S548861
CAS No.
303-45-7
M.F
C30H30O8
M. Wt
518.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Gossypol

CAS Number

303-45-7

Product Name

Gossypol

IUPAC Name

7-(8-formyl-1,6,7-trihydroxy-3-methyl-5-propan-2-ylnaphthalen-2-yl)-2,3,8-trihydroxy-6-methyl-4-propan-2-ylnaphthalene-1-carbaldehyde

Molecular Formula

C30H30O8

Molecular Weight

518.6 g/mol

InChI

InChI=1S/C30H30O8/c1-11(2)19-15-7-13(5)21(27(35)23(15)17(9-31)25(33)29(19)37)22-14(6)8-16-20(12(3)4)30(38)26(34)18(10-32)24(16)28(22)36/h7-12,33-38H,1-6H3

InChI Key

QBKSWRVVCFFDOT-UHFFFAOYSA-N

Solubility

Very soluble in methanol, ethanol, cold dioxane, diethylene glucol, ether, ethyl acetate, acetone, carbon tetrachloride, pyridine, chloroform, DMF, lipds. Freely soluble (with slow desomposition) in dilute aqueous solutions of ammonia and sodium carbonate. Slightly soluble in glycerol, cyclohexane. Insoluble in water.
Insoluble in water; soluble in alcohol

Synonyms

Dipotassium Salt, Gossypol, Gossypol, Gossypol Dipotassium Salt, Gossypol Sodium Salt, Gossypol, (+)-Isomer, Gossypol, (+-)-Isomer, Gossypol, (-)-Isomer, Sodium Salt, Gossypol

Canonical SMILES

CC1=CC2=C(C(=C(C(=C2C(C)C)O)O)C=O)C(=C1C3=C(C4=C(C=C3C)C(=C(C(=C4C=O)O)O)C(C)C)O)O

Anticancer Potential

Gossypol, a naturally occurring polyphenol found in cottonseed, has emerged as a promising candidate in cancer research due to its diverse antitumor properties []. Studies have shown that gossypol can induce apoptosis (programmed cell death) in various cancer cell lines, including those from breast, liver, prostate, and colon cancers []. The mechanism of action appears to involve multiple pathways, including:

  • Inhibition of Bcl-2 family proteins: These proteins play a crucial role in preventing apoptosis. Gossypol has been shown to downregulate the expression and function of Bcl-2 proteins, thereby promoting cell death [].
  • Induction of DNA damage: Gossypol can damage the DNA of cancer cells, leading to cell cycle arrest and ultimately, apoptosis [].
  • Antioxidant activity: Gossypol possesses antioxidant properties that can counteract the damaging effects of free radicals, which are associated with cancer development [].

Clinical trials are ongoing to evaluate the safety and efficacy of gossypol as a potential treatment for various cancers. While early results are encouraging, further research is needed to determine its long-term effectiveness and optimal dosing strategies [].

Antiviral Properties

Recent research suggests that gossypol may also hold promise in the fight against viral infections. Studies have shown that gossypol can effectively inhibit the replication of various single-stranded RNA (ssRNA) viruses, including:

  • SARS-CoV-2: The virus responsible for COVID-19. Gossypol has been shown to target the RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral replication, in SARS-CoV-2 [].
  • Zika virus: Gossypol demonstrated the strongest anti-Zika viral activity among 720 natural products tested [].
  • Other ssRNA viruses: Gossypol has also shown antiviral activity against influenza virus, West Nile virus, and Hendra virus [].

Gossypol is a natural phenolic compound derived from the cotton plant, specifically from the genus Gossypium. It is characterized as a yellow pigment and exists primarily in two enantiomeric forms: (−)-gossypol and (+)-gossypol. The compound has a complex structure that includes six phenolic hydroxyl groups and two aldehydic groups, contributing to its chemical reactivity and biological activity . Gossypol serves as a defense mechanism for cotton plants against pests due to its toxic properties, which also raises concerns regarding its safety in human consumption .

  • Birth Control: Gossypol disrupts sperm production and function by interfering with enzymes essential for sperm motility and metabolism [].
  • Antioxidant Activity: The phenolic structure of gossypol contributes to its antioxidant properties, potentially offering cellular protection [].
  • Anticancer Properties: Research suggests gossypol may inhibit the growth and proliferation of cancer cells through various mechanisms, but the specific pathways are under investigation [].
  • Toxicity: Gossypol can be toxic at high doses, causing side effects like malnutrition, potassium deficiency, and stomach bleeding []. It is not recommended for human consumption without medical supervision [].
Due to its multiple functional groups. Notably, it can participate in:

  • Reduction Reactions: Gossypol can reduce Fehling's solution and ammoniacal silver nitrate rapidly.
  • Schiff Base Formation: The presence of aldehydic groups allows gossypol to form Schiff bases when reacted with primary amines.
  • Ozonolysis: This reaction can lead to the cleavage of double bonds within its structure .

Additionally, gossypol is stable in the presence of cold hydrochloric and sulfuric acids but reacts readily with nitric acid and sodium peroxide, indicating its sensitivity to strong oxidizing agents .

Gossypol exhibits a range of biological activities, making it a compound of interest in pharmacological research:

  • Antimalarial Properties: Historically, gossypol has been noted for its antimalarial effects, which have been explored in various studies.
  • Contraceptive Effects: In the 1970s, gossypol was investigated as a male contraceptive. Although effective, it was associated with significant side effects such as hypokalemia (low potassium levels) and potential infertility, leading to its discontinuation as a contraceptive option .
  • Antitumor Activity: Recent research highlights gossypol's potential as an antitumor agent, with studies indicating mechanisms that inhibit cancer cell proliferation .

The synthesis of gossypol can be achieved through several methods:

  • Biosynthesis: Gossypol is naturally synthesized in cotton plants via the isoprenoid pathway, starting from geranyl pyrophosphate and isopentenyl pyrophosphate. This process involves several enzymatic steps leading to the formation of homigossypol and ultimately gossypol through oxidative coupling reactions .
  • Chemical Synthesis: Laboratory synthesis often involves treating precursors like gossypol-acetic acid with specific reagents under controlled conditions to yield pure gossypol. Techniques include recrystallization from solvents such as ether or petroleum ether .

Research into gossypol's interactions with other compounds reveals significant insights:

  • Potassium Interaction: Studies indicate that gossypol affects potassium uptake in the body, leading to hypokalemia. This interaction is crucial for understanding its side effects during therapeutic use .
  • Combination Therapies: Gossypol has been evaluated in combination with other drugs to enhance therapeutic efficacy while mitigating toxicity, particularly in cancer treatments .

Gossypol shares structural similarities with several other phenolic compounds. Below are some notable comparisons:

CompoundStructural FeaturesUnique Aspects
ResveratrolPolyphenolic structure with multiple hydroxyl groupsKnown for cardiovascular benefits; less toxic
CurcuminDiarylheptanoid with phenolic characteristicsAnti-inflammatory properties; widely studied
QuercetinFlavonoid with antioxidant propertiesCommonly found in fruits; lower toxicity
TanninsPolyphenolic compounds found in plantsKnown for their ability to bind proteins

Gossypol's uniqueness lies in its dual role as both a toxin and a potential therapeutic agent, particularly noted for its contraceptive and antitumor activities . Its complex biosynthesis and diverse reactions further distinguish it from these similar compounds.

Molecular Structure and Formula (C30H30O8)

Gossypol is a polyphenolic compound with the molecular formula C30H30O8 and a molecular weight of 518.55-518.56 grams per mole [1] [3] [6]. The compound is systematically named as 1,1',6,6',7,7'-hexahydroxy-3,3'-dimethyl-5,5'-bis(1-methylethyl)[2,2'-binaphthalene]-8,8'-dicarboxaldehyde [1] [2]. This natural phenol is derived from the cotton plant of the genus Gossypium and represents a complex binaphthyl structure [2].

The molecular architecture of gossypol consists of two naphthalene ring systems connected through a single bond at the 2,2'-positions [2] [3]. Each naphthalene moiety contains three hydroxyl groups positioned at the 1, 6, and 7 positions, along with methyl groups at the 3 position and isopropyl groups at the 5 position [1] [3]. The 8,8'-positions bear aldehyde functional groups, which are critical for the compound's biological activity and chemical reactivity [2] [29].

The binaphthyl structure exhibits restricted rotation around the internaphthyl bond due to steric hindrance from the ortho-substituted hydroxyl groups and other bulky substituents [2] [9]. This restricted rotation results in the compound existing as stable atropisomers, making gossypol a chiral molecule despite the absence of traditional stereocenters [9] [10].

Stereochemistry and Atropisomerism

Gossypol exhibits atropisomerism due to restricted rotation around the binaphthyl bond, resulting in axial dissymmetry [9] [10]. The atropisomers differ significantly in their biological activities, with the two enantiomers having distinct pharmacological profiles [9] [10] [11].

(+)-Gossypol (aS-Gossypol)

The (+)-gossypol enantiomer, also designated as aS-gossypol, possesses S-axial chirality around the binaphthyl bond [9] [10]. This atropisomer typically constitutes approximately 60% of the gossypol content in commercial Upland cotton (Gossypium hirsutum) cottonseeds, representing a ratio of approximately 3:2 relative to the (-)-enantiomer [9] [10].

The (+)-gossypol atropisomer exhibits significantly lower biological activity compared to its (-)-counterpart [9] [10] [11]. Research has demonstrated that (+)-gossypol shows minimal antifertility effects and reduced anticancer activity [11] [12]. The optical rotation of (+)-gossypol ranges from +386 to +390 degrees when measured at a concentration of 0.5 grams per 100 grams solution in chloroform [23].

(-)-Gossypol (aR-Gossypol)

The (-)-gossypol enantiomer, designated as aR-gossypol, possesses R-axial chirality and represents the more biologically active atropisomer [9] [10]. This enantiomer typically comprises approximately 40% of the gossypol content in Gossypium hirsutum, though some Gossypium barbadense accessions contain significantly lower percentages, with some varieties containing as little as 2.3-5.0% (-)-gossypol [9] [10].

The (-)-gossypol atropisomer demonstrates substantially greater biological activity, including significantly enhanced anticancer properties and primary antifertility effects [9] [10] [11]. Studies have shown that (-)-gossypol is more toxic than its (+)-counterpart, necessitating careful consideration in applications where this enantiomer is present [9] [10] [12].

Research has identified specific dirigent proteins (GhDIR5 and GhDIR6) that control the enantioselective formation of gossypol atropisomers during biosynthesis [15]. GhDIR5 directs the formation of (-)-gossypol, while GhDIR6 promotes (+)-gossypol formation [15].

Tautomeric Forms

Gossypol exists in three distinct tautomeric forms that can interconvert depending on solvent conditions, pH, and time [17] [18] [19]. These tautomeric equilibria significantly influence the compound's stability, reactivity, and biological activity [18] [19].

Aldehyde Tautomer

The aldehyde-aldehyde tautomer represents the predominant form of gossypol in non-polar and moderately polar solvents including chloroform, dichloromethane, and acetonitrile [18] [19]. Fresh solutions of gossypol in these solvents initially exist primarily in this tautomeric form [18].

Nuclear magnetic resonance spectroscopy reveals characteristic aldehyde proton signals at 11.12-11.17 parts per million in the proton spectrum, confirming the presence of this tautomer [18] [19]. The aldehyde form exhibits distinct ultraviolet-visible absorption bands at 364, 288, and 242 nanometers in chloroform solutions [18].

Crystallographic studies consistently demonstrate that gossypol molecules in solid-state structures adopt the aldehyde tautomeric form [44] [46]. All reported crystal structures of gossypol show the compound in the aldehyde configuration, with the two planar naphthalene rings positioned approximately perpendicular to each other [44] [46].

Ketone (Quinoid) Tautomer

The ketone tautomer, also referred to as the quinoid form, becomes the predominant species under alkaline conditions [18] [19] [20]. In sodium hydroxide-water solutions or as tetrabutylammonium salts, gossypol predominantly exists in this ketone form [19] [20].

This tautomeric form results from the migration of protons and rearrangement of the conjugated system, leading to a quinoid-like electronic structure [18] [19]. The ketone tautomer exhibits different spectroscopic properties compared to the aldehyde form, including altered ultraviolet-visible absorption characteristics [18] [20].

The formation of the ketone tautomer under basic conditions reflects the influence of pH on tautomeric equilibria and demonstrates the compound's responsiveness to environmental conditions [18] [19] [21].

Lactol (Hemiacetal) Tautomer

The lactol or hemiacetal tautomer forms through intramolecular cyclization, where one of the aldehyde groups reacts with a nearby hydroxyl group to form a six-membered ring structure [18] [19] [20]. This tautomer becomes increasingly prevalent in polar solvents such as dimethyl sulfoxide and in aged solutions [18] [19].

Proton nuclear magnetic resonance spectroscopy identifies the lactol form through characteristic hemiacetal proton signals appearing at 6.77-7.33 parts per million [18] [19]. The formation of this tautomer occurs gradually over time, with significant conversion observed within three to seven days in appropriate solvents [18].

The lactol-lactol form represents a more stable configuration in polar environments and may contribute to reduced toxicity compared to the aldehyde form, as the reactive aldehyde groups are masked through hemiacetal formation [18] [29]. Time-dependent studies demonstrate that gossypol solutions can achieve equilibrium between aldehyde and lactol forms, with the final distribution depending on solvent polarity and storage conditions [18] [19].

Physical Properties

Appearance and Color Characteristics

Gossypol appears as a crystalline solid with a characteristic yellow to light yellow coloration [6] [24] [25]. The compound forms yellow rectangular plates when crystallized from appropriate solvents [43]. The intense yellow pigmentation arises from the extended conjugated system within the binaphthyl structure [2] [26].

The color characteristics are attributed to the presence of the conjugated aromatic system and the electron-withdrawing aldehyde groups, which create a chromophore responsible for the absorption of visible light [2] [26]. In cotton plants, gossypol accumulates in specialized pigment glands, also known as black glands or gossypol glands, where it contributes to the dark coloration of these structures [26].

Melting Point and Thermal Behavior

Gossypol exhibits a melting point ranging from 181-184°C, with decomposition occurring during the melting process [6] [22] [24]. Historical reports describe gossypol crystallizing as yellow rectangular plates with a melting point of 189°C accompanied by decomposition [43]. The thermal decomposition during melting reflects the compound's sensitivity to elevated temperatures.

Thermogravimetric analysis of gossypol-containing materials reveals complex thermal behavior characterized by multiple decomposition stages [39]. The thermal degradation process involves three primary stages: initial drying, devolatilization, and char formation [39]. Differential thermogravimetry shows decomposition peaks at approximately 215°C (shoulder), 315°C (shoulder), and 380°C (major peak) [39].

The compound's thermal stability is influenced by its tautomeric form and environmental conditions [39] [42]. Research indicates that heat alone may not completely decompose gossypol, though prolonged exposure to elevated temperatures can induce chemical changes that affect gossypol's properties [42].

Solubility Profile

SolventSolubility (mg/mL)Reference
Dimethyl sulfoxide16.7-25.95 [25] [27]
Dimethyl formamide20-25 [25] [27]
Ethanol14.3-25 [25] [27]
Methanol2 [6]
WaterInsoluble [25] [28]
ChloroformSoluble [6]
AcetoneSoluble [6]

Gossypol demonstrates excellent solubility in polar aprotic solvents such as dimethyl sulfoxide and dimethyl formamide, with solubilities reaching 25.95 and 25 milligrams per milliliter, respectively [25] [27]. The compound shows moderate solubility in alcoholic solvents, with ethanol providing solubility up to 25 milligrams per milliliter [25] [27].

The compound remains insoluble in water due to its hydrophobic binaphthyl structure and the predominance of aromatic character over the polar hydroxyl groups [25] [28]. For aqueous applications, gossypol requires initial dissolution in a polar organic solvent followed by dilution with aqueous buffer systems [25].

Optical Rotation

The optical rotation of gossypol atropisomers provides a reliable method for distinguishing between the two enantiomers [23]. The (+)-gossypol atropisomer exhibits a specific optical rotation ranging from +386 to +390 degrees when measured at a concentration of 0.5 grams per 100 grams solution in chloroform [23].

The (-)-gossypol atropisomer displays negative optical rotation values, though specific measurements vary depending on concentration, solvent, and measurement conditions [9] [10]. The magnitude of optical rotation reflects the degree of axial chirality present in the binaphthyl system and serves as a quantitative measure of enantiomeric composition [9] [10].

Optical rotation measurements have proven essential for determining the enantiomeric ratios in cotton varieties and for monitoring the success of enantiomer separation procedures [9] [10] [12]. The substantial difference in optical rotation between atropisomers enables accurate determination of enantiomeric purity in gossypol samples [12].

Collision Cross Section

Ion AdductCollision Cross Section (Ų)MethodReference
[M+Na]⁺231TW-CCS calibrated [22]
[M+K]⁺235.22TW-CCS calibrated [22]
[M+H-H₂O]⁺227.6TW-CCS calibrated [22]

Collision cross section measurements provide valuable structural information for gossypol identification in analytical applications [22]. The traveling wave collision cross section values were determined using calibrated polyalanine and drug standards, offering reliable parameters for mass spectrometric identification [22].

The collision cross section data demonstrates the three-dimensional molecular size and shape of gossypol in the gas phase [22]. These values serve as additional identification parameters in ion mobility mass spectrometry applications, complementing retention time and mass spectral data for compound confirmation [22].

Chemical Reactivity

Reactivity of Aldehyde Groups

The aldehyde groups in gossypol represent the most reactive functional groups within the molecule, participating in numerous chemical transformations [29] [30] [34]. These aldehyde moieties readily form Schiff bases with amino acids and proteins, leading to cross-linking reactions that contribute significantly to gossypol's biological activity [30].

The aldehyde groups undergo condensation reactions with primary amines to form imine linkages, eliminating water in the process [30] [34]. This reactivity has been exploited for the synthesis of numerous gossypol derivatives, including aniline derivatives that have been used for gossypol isolation and purification [34].

Research has demonstrated that the aldehyde groups are essential for gossypol's cytotoxic effects [29]. Studies using apogossypol, a derivative lacking free aldehyde groups, showed significantly reduced toxicity compared to the parent compound [29] [30]. The aldehyde groups facilitate the formation of covalent adducts with intracellular glutathione, disrupting cellular antioxidant systems [29].

Glycosylation reactions targeting the aldehyde groups have been developed as a method to reduce gossypol toxicity while potentially preserving other biological properties [33]. The Böeseken reaction enables regioselective addition of glucose to the aldehyde carbons under alkaline conditions [33].

Reactivity of Hydroxyl Groups

Gossypol contains six phenolic hydroxyl groups that exhibit varying degrees of reactivity depending on their positions and electronic environment [31] [34]. These hydroxyl groups participate in hydrogen bonding, both intramolecularly and intermolecularly, influencing the compound's conformation and crystal packing [31].

The hydroxyl groups undergo typical phenolic reactions including acetylation, methylation, and oxidation [31] [34]. Complete acetylation of all six hydroxyl groups has been achieved using acetic anhydride, producing hexaacetyl derivatives that serve as synthetic intermediates [31].

Selective modification of specific hydroxyl groups presents synthetic challenges due to the similar reactivity of multiple phenolic positions [31]. Research has shown that the 1,1'-hydroxyl groups may not be essential for all biological activities, as demonstrated by the preparation of 1,1'-dideoxygossypol derivatives with retained antitumor properties [31].

The hydroxyl groups contribute to gossypol's ability to form inclusion compounds with various small molecules [44]. These interactions involve hydrogen bonding networks that stabilize specific molecular conformations and influence solubility characteristics [44].

Influence of Metal Ions on Tautomeric Equilibrium

Metal ions significantly influence gossypol's tautomeric equilibrium and coordination chemistry [32]. Stability constant determinations have revealed that gossypol and its derivatives form complexes with various metal cations, including silver ions [32].

Nuclear magnetic resonance studies indicate that metal coordination occurs exclusively through the aldehyde-aldehyde tautomer of gossypol, suggesting that metal binding stabilizes this particular tautomeric form [32]. The coordination sites primarily involve the oxygen atoms of the aldehyde groups, though nitrogen atoms in Schiff base derivatives can also participate in metal coordination [32].

The formation of metal complexes affects the electronic distribution within the gossypol molecule, potentially altering the relative stability of different tautomeric forms [32]. Semiempirical calculations have identified energetically favorable structures for metal-gossypol complexes, providing insight into the coordination geometry and binding preferences [32].

The biosynthesis of gossypol in cotton represents a sophisticated metabolic pathway that converts the universal sesquiterpene precursor farnesyl diphosphate into this unique plant defense compound [1] [2]. The pathway begins with the mevalonic acid pathway, which produces farnesyl diphosphate as the fundamental building block for all sesquiterpenes [3]. The gossypol biosynthetic pathway involves a series of highly coordinated enzymatic reactions that transform farnesyl diphosphate through multiple oxidative steps to ultimately produce hemigossypol, which subsequently undergoes dimerization to form gossypol [1] [2].

Research has demonstrated that the gossypol biosynthetic pathway comprises six consecutive enzymatic steps, starting from farnesyl diphosphate and proceeding through (+)-δ-cadinene as the first committed intermediate [1]. The pathway involves five oxidative enzymes, with three belonging to the cytochrome P450 monooxygenase family, one alcohol dehydrogenase, and one 2-oxoglutarate/Fe(II)-dependent dioxygenase [1] [2]. These enzymes catalyze a series of hydroxylation, oxidation, and desaturation reactions that progressively modify the basic cadinene skeleton to produce the complex aromatic structure characteristic of gossypol [1].

The biosynthetic pathway exhibits remarkable specificity and efficiency, with enzymatic steps arranged in a logical sequence that minimizes energy expenditure [1]. Each oxidation reaction occurs at positions that become increasingly activated by previous modifications, ensuring optimal substrate conversion and preventing accumulation of potentially toxic intermediates [1] [4]. The pathway ultimately produces hemigossypol, which serves as the monomeric precursor that undergoes radical coupling to form the final dimeric gossypol structure [5].

Key Enzymes in Gossypol Biosynthesis

(+)-δ-Cadinene Synthase (CDN)

The enzyme (+)-δ-cadinene synthase represents the first committed step in gossypol biosynthesis and belongs to the sesquiterpene cyclase family [6] [7]. This enzyme catalyzes the cyclization of farnesyl diphosphate to produce (+)-δ-cadinene, establishing the basic cadinene skeleton that serves as the foundation for all subsequent modifications [7] [3]. The enzyme exhibits the characteristic DDXXD motif essential for metal ion-diphosphate binding, which is conserved among terpene cyclases [7].

Molecular characterization has revealed that (+)-δ-cadinene synthase operates through a complex cyclization mechanism involving isomerization of farnesyl diphosphate to a nerolidyl intermediate, followed by cyclization to a cis-germacradienyl cation, a 1,3-hydride shift, cyclization to a cadinanyl cation, and final deprotonation to form (+)-δ-cadinene [8]. The enzyme shows strict stereochemical specificity, producing exclusively the (+) enantiomer of δ-cadinene [7]. Cotton plants express multiple isoforms of (+)-δ-cadinene synthase, including CDNA and CDNC subfamilies, which exhibit differential expression patterns across tissues and developmental stages [9].

Expression analysis has demonstrated that (+)-δ-cadinene synthase genes are highly expressed in gossypol-producing tissues and show tight correlation with other gossypol biosynthetic enzymes [1] [10]. The enzyme activity is developmentally regulated and can be induced by various stress conditions, including pathogen infection and mechanical wounding [11]. Recent studies have identified this enzyme as a promising target for genetic engineering approaches aimed at modulating gossypol levels in cotton [9].

Cytochrome P450 Monooxygenases (CYP706B1, CYP82D113, CYP71BE79)

The gossypol biosynthetic pathway involves three distinct cytochrome P450 monooxygenases that catalyze sequential oxidative modifications of the cadinene skeleton [1] [12]. These enzymes belong to different P450 families and exhibit unique substrate specificities and reaction mechanisms [1].

CYP706B1 catalyzes the first oxidative step in the pathway, hydroxylating (+)-δ-cadinene at the C-7 position to produce 7-hydroxy-(+)-δ-cadinene [1] [12]. This enzyme was previously mischaracterized as an 8-hydroxylase, but recent research has definitively established its role as a 7-hydroxylase [1]. CYP706B1 shows high expression in aerial tissues of glanded cotton cultivars and exhibits strict substrate specificity for (+)-δ-cadinene [12] [13]. The enzyme can also accept alternative sesquiterpene substrates, including other cadinene-type compounds, demonstrating some functional flexibility [12].

CYP82D113 catalyzes a subsequent oxidative step in the pathway, further modifying the cadinene skeleton after the initial hydroxylation [1] [14]. This enzyme participates in the complex series of oxidative reactions that progressively transform the basic cadinene structure toward the hemigossypol precursor [1]. The enzyme shows coordinated expression with other gossypol biosynthetic genes and responds to jasmonic acid signaling [15] [14].

CYP71BE79 represents a critical enzyme in the gossypol pathway, responsible for converting the potentially phytotoxic intermediate 8-hydroxy-7-keto-δ-cadinene [1] [4]. This enzyme exhibits the highest catalytic activity among all characterized gossypol pathway enzymes, reflecting its crucial role in preventing accumulation of toxic intermediates [1] [4]. CYP71BE79 catalyzes the hydroxylation of 8-hydroxy-7-keto-δ-cadinene to produce 8,11-dihydroxy-7-keto-δ-cadinene [1]. The enzyme is subject to transcriptional regulation by GhMYC2 through jasmonic acid signaling and can be negatively regulated by GhJAZ2 [15].

Alcohol Dehydrogenase (DH1)

The alcohol dehydrogenase DH1 catalyzes the oxidation of 7-hydroxy-(+)-δ-cadinene to 7-keto-δ-cadinene, representing a crucial dehydrogenation step in the gossypol biosynthetic pathway [1] [11]. This enzyme belongs to the short-chain alcohol dehydrogenase family and exhibits specificity for the hydroxylated cadinene substrate [1]. The oxidation of the C-7 hydroxyl group to a ketone functionality activates adjacent positions for subsequent hydroxylation reactions [1].

Research has demonstrated that DH1 shows coordinated expression with other gossypol biosynthetic enzymes and responds to developmental and environmental cues [11]. The enzyme activity is essential for pathway progression, as silencing of DH1 results in significant reduction in gossypol accumulation [11]. The ketone functionality introduced by DH1 serves as an activating group that facilitates subsequent oxidative modifications by cytochrome P450 enzymes [1].

Functional characterization through heterologous expression systems has confirmed the substrate specificity and catalytic properties of DH1 [1]. The enzyme exhibits optimal activity under physiological conditions and shows efficient substrate conversion in the context of the complete biosynthetic pathway [1]. Expression analysis reveals that DH1 is subject to the same transcriptional regulatory mechanisms that control other gossypol biosynthetic genes [15].

2-Oxoglutarate/Fe(II)-dependent Dioxygenase (2-ODD-1)

The 2-oxoglutarate/Fe(II)-dependent dioxygenase 2-ODD-1 catalyzes late hydroxylation steps in the gossypol biosynthetic pathway, contributing to the formation of hemigossypol precursors [1] [16]. This enzyme belongs to the extensive family of 2-oxoglutarate-dependent dioxygenases, which are characterized by their requirement for ferrous iron as a cofactor and 2-oxoglutarate as a co-substrate [16] [17].

The 2-ODD enzymes utilize a common catalytic mechanism involving the formation of a high-valent iron-oxo intermediate that performs the oxidation of the primary substrate while simultaneously decarboxylating 2-oxoglutarate to succinate and carbon dioxide [16]. The 2-ODD-1 enzyme in gossypol biosynthesis exhibits the characteristic structural features of this enzyme family, including the conserved HX(D/E)XnH triad motif essential for iron binding [16].

Functional analysis has revealed that 2-ODD-1 plays a crucial role in the later stages of gossypol biosynthesis, potentially catalyzing multiple hydroxylation reactions that contribute to the formation of the complex aromatic structure of hemigossypol [1] [18]. The enzyme shows coordinated expression with other pathway enzymes and is subject to developmental and environmental regulation [14]. The activity of 2-ODD-1 is essential for efficient gossypol production, as reduction in its expression leads to significant decreases in gossypol accumulation [14].

Biosynthetic Intermediates

Farnesyl Diphosphate (FPP)

Farnesyl diphosphate serves as the universal precursor for all sesquiterpenes, including gossypol, and represents the critical branch point where the general isoprenoid pathway diverges toward specialized sesquiterpene biosynthesis [19] [3]. This C15 compound is synthesized through the mevalonic acid pathway via the sequential condensation of isopentenyl diphosphate units [19]. Farnesyl diphosphate synthase catalyzes the formation of farnesyl diphosphate from geranyl diphosphate and isopentenyl diphosphate [3].

In cotton, farnesyl diphosphate serves as the substrate for (+)-δ-cadinene synthase, initiating the gossypol biosynthetic pathway [3]. The availability of farnesyl diphosphate can influence the overall flux through the gossypol pathway, making its biosynthesis a potential regulatory point [3]. The enzyme farnesyl diphosphate synthase shows coordinated expression with gossypol biosynthetic genes, suggesting integrated regulation of precursor supply and specialized metabolism [20].

The conversion of farnesyl diphosphate to (+)-δ-cadinene represents the first committed step toward gossypol biosynthesis and establishes the basic structural framework for all subsequent modifications [3]. The efficiency of this conversion and the availability of farnesyl diphosphate substrate can significantly influence the overall capacity for gossypol production in cotton tissues [3].

(+)-δ-Cadinene

(+)-δ-Cadinene represents the first committed intermediate in gossypol biosynthesis and establishes the basic bicyclic cadinene skeleton that serves as the foundation for all subsequent enzymatic modifications [1] [7]. This sesquiterpene hydrocarbon is produced exclusively by (+)-δ-cadinene synthase through the cyclization of farnesyl diphosphate [7]. The stereochemistry of this intermediate is crucial, as the pathway specifically requires the (+) enantiomer for efficient subsequent transformations [7].

Early 14C tracing experiments established that (+)-δ-cadinene serves as a precursor to all cadinene-type sesquiterpenoids in cotton, including gossypol and related compounds [1]. The compound provides the basic structural framework that undergoes progressive oxidative modifications to produce the complex aromatic structure characteristic of gossypol [1]. The bicyclic structure of (+)-δ-cadinene contains specific sites that are activated for subsequent hydroxylation and oxidation reactions [1].

Research has demonstrated that (+)-δ-cadinene accumulation in plant tissues is typically minimal under normal conditions, indicating efficient conversion to downstream products [1]. However, when downstream enzymes are silenced or inhibited, (+)-δ-cadinene can accumulate, confirming its role as an intermediate in the pathway [1]. The compound serves as the substrate for CYP706B1, which catalyzes the first oxidative modification [1] [12].

8-Hydroxy-7-keto-δ-cadinene

8-Hydroxy-7-keto-δ-cadinene represents a critical intermediate in gossypol biosynthesis that has garnered particular attention due to its potential phytotoxic properties [1] [4]. This compound is formed through the sequential action of CYP706B1, DH1, and CYP82D113, resulting in a molecule containing both hydroxyl and ketone functionalities [1]. The structure of this intermediate features an α,β-unsaturated ketone adjacent to a hydroxyl group, creating a reactive electrophilic center [4].

Research has revealed that 8-hydroxy-7-keto-δ-cadinene can exert deleterious effects on plant defense responses if allowed to accumulate [4]. When CYP71BE79 expression is suppressed, this intermediate accumulates and causes the development of brown sunken lesions at the hypocotyl-root junction [4]. The compound is classified as a reactive electrophile species due to its potential to act as a Michael acceptor for biological nucleophiles [4].

The potentially toxic nature of 8-hydroxy-7-keto-δ-cadinene has led to the evolution of CYP71BE79 as a highly active enzyme specifically dedicated to its rapid conversion [1] [4]. This enzyme exhibits the highest catalytic activity among all characterized gossypol pathway enzymes, reflecting the critical importance of preventing accumulation of this intermediate [1]. The efficient conversion of 8-hydroxy-7-keto-δ-cadinene demonstrates the sophisticated regulatory mechanisms that have evolved to ensure safe and efficient gossypol production [1] [4].

Hemigossypol

Hemigossypol represents the ultimate monomeric intermediate in gossypol biosynthesis and serves as the direct precursor to gossypol formation through dimerization [1] [8]. This compound contains the complete aromatic naphthalene ring system characteristic of gossypol and incorporates all the hydroxyl and aldehyde functionalities present in the final product [1]. The formation of hemigossypol involves multiple oxidative and aromatization steps that transform the basic cadinene skeleton into a highly substituted naphthalene derivative [1].

The structure of hemigossypol includes the characteristic 8-formyl-1,6,7-trihydroxy-5-isopropyl-3-methylnaphthalene framework that defines the gossypol family of compounds [8]. The biosynthesis of hemigossypol involves complex oxidative processes that include hydroxylations, desaturations, and aromatization reactions [1]. Two gaps remain in the characterized pathway leading to hemigossypol, both involving aromatization steps that convert the cyclic intermediates to the final naphthalene structure [1].

Research has established that hemigossypol undergoes radical coupling to form gossypol through a dimerization process [5]. The dimerization involves the formation of a 2,2'-binaphthyl linkage between two hemigossypol molecules, creating the characteristic dimeric structure of gossypol [5]. The efficiency of this dimerization process and the availability of hemigossypol substrate directly influence the final gossypol yield in cotton tissues [1].

Regulation of Biosynthetic Pathways

Transcriptional Regulation

The transcriptional regulation of gossypol biosynthesis involves a complex network of transcription factors that coordinate the expression of pathway genes in response to developmental and environmental cues [21] [22]. Research has identified multiple transcription factors that directly or indirectly influence gossypol production, including master regulators that control both gland formation and biosynthetic gene expression [21] [22].

The transcriptional control mechanisms ensure that gossypol biosynthetic genes are expressed in a tissue-specific manner, with highest expression in pigment glands and other gossypol-accumulating tissues [1] [21]. Gene expression analysis has revealed that all characterized gossypol biosynthetic enzymes show highly similar expression patterns despite their dispersed distribution in the cotton genome [1]. This coordinated expression suggests the presence of common regulatory elements or transcription factor complexes that control the entire pathway [1].

Comparative transcriptome analysis between glanded and glandless cotton cultivars has identified numerous transcription factors that show expression patterns correlated with gossypol production [21] [22]. These regulatory proteins include members of multiple transcription factor families, including MYB, bHLH, WRKY, and AP2/ERF proteins [21] [22] [23]. The transcriptional regulation involves both positive and negative regulatory mechanisms that fine-tune gossypol production in response to developmental and environmental signals [21] [22].

Role of Basic Helix-Loop-Helix Transcription Factors

Basic helix-loop-helix transcription factors play central roles in the regulation of gossypol biosynthesis, with several family members identified as key controllers of both gland development and biosynthetic gene expression [24] [21] [22]. The most important bHLH transcription factor in gossypol regulation is GoPGF (Gossypium Pigment Gland Formation), which serves as a master regulator controlling both pigment gland morphogenesis and gossypol biosynthesis [21] [22].

GoPGF binds to G-box motifs present in the promoters of multiple gossypol biosynthetic genes, including CDNC, CYP706B1, DH1, CYP82D113, CYP71BE79, and 2-ODD-1 [22] [23]. This transcription factor directly activates the expression of these enzymes, coordinating the entire biosynthetic pathway [22]. GoPGF also regulates gland morphogenesis through activation of genes involved in cell division and programmed cell death processes required for gland formation [22].

Another crucial bHLH transcription factor is GhMYC2, which activates gossypol biosynthesis through jasmonic acid signaling pathways [15]. GhMYC2 specifically binds to G-box elements in the promoters of gossypol biosynthetic genes and can activate their expression in response to jasmonic acid treatment [15]. The activity of GhMYC2 is modulated by GhJAZ2, which acts as a negative regulator by inhibiting GhMYC2-mediated activation of target genes [15]. This regulatory mechanism allows for fine-tuned control of gossypol production in response to stress signals [15].

Additional bHLH transcription factors have been identified that contribute to the regulation of specialized metabolism in cotton [24] [25]. These proteins often function as components of larger transcriptional complexes that include MYB and WD40 proteins, similar to the regulatory mechanisms controlling anthocyanin biosynthesis in other plant species [24]. The basic helix-loop-helix domain provides the DNA-binding specificity, while protein-protein interactions through the helix-loop-helix region enable formation of functional transcriptional complexes [24].

Environmental Influence on Biosynthesis

Environmental factors significantly influence gossypol biosynthesis in cotton, with various abiotic and biotic stresses affecting both the expression of biosynthetic genes and the accumulation of gossypol and related compounds [26] [27]. Light represents a particularly important environmental factor, with research demonstrating that root illumination can inhibit gossypol biosynthesis while promoting overall seedling growth [27].

Studies have shown that direct illumination of cotton roots leads to reduced expression of gossypol biosynthetic genes and decreased gossypol accumulation [27]. This effect appears to involve the regulation of photosynthesis-related processes and may represent an adaptive mechanism that redirects metabolic resources toward growth rather than defense compound production under favorable light conditions [27]. The light-mediated inhibition of gossypol biosynthesis affects multiple pathway enzymes, suggesting coordinated transcriptional regulation [27].

Pathogen infection and mechanical damage serve as powerful inducers of gossypol biosynthesis [26]. Fungal elicitors can rapidly activate the expression of gossypol biosynthetic genes, leading to increased accumulation of gossypol and related defense compounds [26]. The response to pathogen attack involves activation of jasmonic acid signaling pathways, which subsequently activate transcription factors such as GhMYC2 that control gossypol biosynthesis [15].

Temperature stress, drought, and other abiotic factors also influence gossypol production [26]. These environmental stresses can affect the expression of biosynthetic genes through various signaling pathways, including those involving plant hormones such as jasmonic acid, abscisic acid, and ethylene [26]. The environmental regulation of gossypol biosynthesis represents an important adaptive mechanism that allows cotton plants to modulate their investment in chemical defense based on perceived threat levels and resource availability [26].

Physical Description

Solid

Color/Form

Yellow, crystalline pigment
Exists in 3 tautomeric forms. Yellow crystals from ethe

XLogP3

6.9

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

6

Exact Mass

518.19406791 g/mol

Monoisotopic Mass

518.19406791 g/mol

Heavy Atom Count

38

LogP

log Kow = 8.22 (est)

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.

Melting Point

184 °C (from ether); 199 °C (from chloroform); 214 °C (from ligroin)
178 - 183 °C

UNII

8DY2X8LXW4
XNA7DR63CQ
KAV15B369O

GHS Hazard Statements

Aggregated GHS information provided by 193 companies from 3 notifications to the ECHA C&L Inventory.;
H351 (99.48%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

/Experimental Therapy/ Gossypol (C(30)H(30)O(8)) is a polyphenolic compound derived from the cotton plant (genus Gossypium, family Malvaceae). The presence of six phenolic hydroxyl groups and two aldehydic groups makes gossypol chemically reactive. Gossypol can undergo Schiff base formation, ozonolysis, oxidation, and methylation to form gossypol derivatives. Gossypol and its derivatives have been the target of much research due to their multifaceted biological activities including antifertility, antivirus, anticancer, antioxidant, antitrypanosomal, antimicrobial, and antimalarial activities. Because of restricted rotation of the internaphthyl bond, gossypol is a chiral compound, which has two atropisomers (i.e., (+)- and (-)-gossypol) that exhibit different levels of biological activities.
/Experimental Therapy/ Gossypol, a small molecule inhibitor of pro-survival Bcl-2 family proteins, has been demonstrated to inhibit AI prostate cancer growth. The apoptotic effect of gossypol, however, has been demonstrated to be attenuated by the presence of androgen in a prostate cancer xenograft mouse model (Vertebral Cancer of Prostate [VCaP]) treated with AT-101 (R-(-)-gossypol acetic acid). This study was undertaken to better understand the in vitro effects of androgen receptor (AR) on AT-101-induced apoptosis. VCaP cells treated with AT-101 demonstrated an increase in apoptosis and downregulation of Bcl-2 pro-survival proteins. Upon AR activation in combination with AT-101 treatment, apoptosis is reduced, cell survival increases, and caspase activation is attenuated. Akt and X inhibitor of apoptosis (XIAP) are downregulated in the presence of AT-101, and AR stimulation rescues protein expression. Combination treatment of bicalutamide and AT-101 increases apoptosis by reducing the expression of these pro-survival proteins. These data suggest that combination therapy of AT-101 and ADT may further delay the onset of AI disease, resulting in prolonged progression-free survival of prostate cancer patients. .
/Experimental Therapy/ ... a series of new and known bis-Schiff base analogs of chiral gossypol were synthesized, and their anticancer activity on HeLa, U87 and M85 cells was tested. The results showed that through a simple chemical modification, less active (+)-gossypol could be converted into more active derivatives. When compared with (-)-gossypol, many more potent compounds that could be the promising anticancer agents were found, and some of them were more potent than the anticancer drug Cisplatin against all three cancer cell lines... /Gossypol analogs/
/Experimental Therapy/ Gossypol 10 mg PO bid /was administered in 27 patients with pathologically confirmed glial tumors which had recurred after radiation therapy. Fifteen patients had glioblastoma, 11 patients anaplastic astrocytoma, 1 patient relapsed low grade glioma. Response was assessed every 8 weeks using CT/MRI scan and clinical criteria including decadron requirement. Treatment was continued until disease progression. Two patients had partial response (PR); 4 had stable disease for 8 weeks or more. One patient maintained a PR with improved KPS for 78 weeks. The other had a PR lasting 8 weeks. Toxicity was mild: 2 heavily pretreated patients had mild thrombocytopenia, 5 patients developed hypokalemia, 3 patients developed grade 2 hepatic toxicity and peripheral edema. Gossypol levels measured by HPLC did not correlate with response or toxicity in this study. We conclude that gossypol is well tolerated and has a low, but measurable, response rate in a heavily pretreated, poor-prognosis group of patients with recurrent glioma...
For more Therapeutic Uses (Complete) data for Gossypol (7 total), please visit the HSDB record page.

Pharmacology

Gossypol is an orally-active polyphenolic aldehyde with potential antineoplastic activity. Derived primarily from unrefined cottonseed oil, gossypol induces cell cycle arrest at the G0/G1 phase, thereby inhibiting DNA replication and inducing apoptosis. This agent also inhibits cell-signaling enzymes, resulting in inhibition of cell growth, and may act as a male contraceptive.

MeSH Pharmacological Classification

Contraceptive Agents, Male

Mechanism of Action

...This study ... aimed to investigate the potential relationship between gossypol-induced cytotoxicity of human promyelocytic leukemia cell line (HL-60) leukemic cells and intracellular serine/threonine protein phosphatase (PP) dynamics and human telomerase reverse transcriptase (hTERT) activity. Gossypol was found to be cytotoxic in HL-60 cells with the IC(50) dose of 4.5 microM. The combination of gossypol and okadaic acid in IC(50) doses revealed the increased cytotoxicity in a time-dependent manner. Treatment of cells with gossypol has shown significant decrease in PP2A activity. The expression of the PP2A catalytic subunit was downregulated in gossypol-treated cells with 24 hours' intervals. hTERT mRNA levels were gradually decreased. In conclusion, during gossypol-induced cytotoxicity, intracellular activity and expression of PP2A was decreased as well as the activity of hTERT. The variation of hTERT activity in gossypol-treated HL-60 cells may be the potential reason for the phosphatase interaction during the gossypol treatment of leukemic cells resulting in cellular cytotoxicity.
Gossypol, a cottonseed extract derivative, acts as a BH3-mimetic, binding to the BH3 pocket of antiapoptotic proteins and displacing pro-death partners to induce apoptosis. ... Since chronic lymphocytic leukemia (CLL) cells express high levels of antiapoptotic proteins that act as a survival mechanism for these replicationally quiescent lymphocytes, we investigated whether gossypol induces apoptosis in these cells and what mechanism underlies gossypol-mediated cytotoxicity. Gossypol induced cell death in a concentration- and time-dependent manner; 24-hour incubation with 30 uM gossypol resulted in 50% cell death (median; range, 10%-80%; n = 47) that was not abrogated by pan-specific caspase inhibitor. Starting at 4 hours, the mitochondrial outer membrane was significantly permeabilized (median, 77%; range, 54%-93%; n = 15). Mitochondrial outer membrane permeabiliztaion (MOMP) was concurrent with increased production of reactive oxygen species (ROS); however, antioxidants did not abrogate gossypol-induced cell death. Mitochondrial membrane permeabilization was also associated with loss of intracellular adenosine triphosphate (ATP), activation of BAX, and release of cytochrome c and apoptosis-inducing factor (AIF), which was translocated to the nucleus. Blocking AIF translocation resulted in a decreased apoptosis, suggesting that AIF contributes to gossypol-mediated cytotoxicity in CLL lymphocytes.
Gossypol, a natural compound present in cottonseeds, displays antiproliferative and pro-apoptotic effects against various cancer cells. The (-)-gossypol enantiomer is a more potent inhibitor of cancer cell growth. Here, the molecular mechanisms of apoptosis induced by (-)-gossypol were studied in human prostate cancer cells. MATERIALS AND METHODS: After the prostate cancer cell DU-145 had been treated with (-)-gossypol, the trypan blue exclusion assay and DNA fragment end-labeling assay were used to stain the dead cells and to detect DNA laddering, respectively. The effects of (-)-gossypol on the expression of apoptotic-regulated gene markers in both death receptor- and mitochondria-mediated apoptotic pathways, such as the Bcl-2 family and caspase, etc., were detected by RT-PCR and Western blot analysis. To further investigate the apoptotic pathways induced by (-)-gossypol, different caspase inhibitors were used to block caspase activities and cell viability was detected by the CellTiter 96 AQueous assay in DU-145 cells. RESULTS: At a 5-10 microM dose-level, (-)-gossypol significantly enhanced apoptosis measured by DNA fragmentation. (-)-Gossypol caused apoptosis in DU-145 cells through the down-regulation of Bcl-2 and Bcl-xL and the up-regulation of Bax at the mRNA and protein levels. (-)-Gossypol also activated caspases-3, -8 and -9 and increased PARP [poly (ADP-ribose) polymerase] cleavage. Furthermore, (-)-gossypol-induced apoptosis might be due to an increase in CAD (caspase-activated deoxyribonuclease) proteins and a decrease in ICAD (inhibitor of CAD) proteins. By using caspase inhibitors, (-)-gossypol caused apoptosis via the caspase-dependent pathways. CONCLUSION: /These/ results indicated that the apoptotic processes caused by (-)-gossypol are mediated by the regulation of the Bcl-2 and caspase families in human prostate cancer cells. /The/ data also suggested that (-)-gossypol may have chemotheraputic benefits for prostate cancer patients.
Development of resistance to TRAIL, an apoptosis-inducing cytokine, is one of the major problems in its development for cancer treatment. Thus pharmacological agents that are safe and can sensitize the tumor cells to TRAIL, are urgently needed. ... Whether gossypol, a BH3 mimetic that is currently in the clinic, can potentiate TRAIL-induced apoptosis /was examined/. Intracellular esterase activity, subG1 cell cycle arrest, and caspase-8, -9, and -3 activity assays revealed that gossypol potentiated TRAIL-induced apoptosis in human colon cancer cells. Gossypol also downregulated cell survival proteins (Bcl-xL, Bcl-2, survivin, XIAP, and cFLIP) and dramatically upregulated TRAIL death receptor (DR) 5 expression but had no effect on DR 4 and decoy receptors. Gossypol-induced receptor induction was not cell type-specific, as DR5 induction was observed in other cell types. Deletion of DR5 by small interfering RNA significantly reduced the apoptosis induced by TRAIL and gossypol. Gossypol's induction of the death receptor required the induction of CHOP, and thus, gene silencing of CHOP abolished gossypol-induced DR5 expression and associated potentiation of apoptosis. ERK1/2 activation but not p38 MAPK and JNK activation also was required for gossypol-induced TRAIL receptor induction; gene silencing of ERK abolished both DR5 induction and potentiation of apoptosis by TRAIL. ... Reactive oxygen species (ROS) produced by gossypol treatment was critical for TRAIL receptor induction and apoptosis potentiation. Overall, our results show that gossypol enhances TRAIL-induced apoptosis through the downregulation of cell survival proteins and the upregulation of TRAIL death receptors through the ROS-ERK-CHOP-DR5 pathway.

Vapor Pressure

7.06X10-21 mm Hg at 25 °C (est)

Pictograms

Health Hazard

Health Hazard

Other CAS

20300-26-9
90141-22-3
303-45-7

Absorption Distribution and Excretion

Lipid-soluble gossypol is readily absorbed from the GI tract. It is highly protein-bound to amino acids, especially lysine, and to dietary iron. Conjugation, metabolism, and urinary excretion of gossypol is limited; most is eliminated in the feces.

Associated Chemicals

(-) -Gossypol; 40112-23-0
(+)-Gossypol; 20300-26-9

Wikipedia

Gossypol

Drug Warnings

Following clinical trials conducted in China in the 1970s, gossypol was proposed as a drug for male contraceptive use. This review summarizes the extensive investigations on formal animal toxicology and on the recovery of fertility in men after stopping gossypol treatment which led to the decision by the Special Programme of Research, Development and Research Training in Human Reproduction (HRP) at the World Health Organization (WHO), that gossypol would not be acceptable as an antifertility drug. ... There have been reports that studies conducted in China confirm the efficacy of gossypol as a male antifertility drug. ... Studies conducted by the International Organization for Chemical Sciences in Development showed that 40 of the 70 highly purified, novel structural forms of gossypol were no more active than gossypol. Experiments conducted on Sprague-Dawley rats and cynomolgous monkeys confirm that either (-) or (+) gossypol is too toxic to be developed for human contraception. Among the side effects associated with the use of gossypol, the most serious was hypokalemic paralysis, although differences in reported incidences could be attributed to the regional differences in dietary intake of potassium and genetic predisposition. On the other hand, studies that examine the risk of permanent sterility among healthy reproductive males were confirmed by two separate studies, which found an incidence of 25% irreversible sterility. The failure of recovery among those who stopped gossypol use could be attributed to longer treatment, greater total dose of gossypol, smaller testicular volume, and elevated follicle stimulating hormone concentrations...

Use Classification

Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C15 isoprenoids (sesquiterpenes) [PR0103]

Methods of Manufacturing

Gossypol is present in the /cotton/ seed in concentrations of 0.4 -2.0%

General Manufacturing Information

Functions as a natural insecticide in /cottonseed/ plants

Clinical Laboratory Methods

Analyte: gossypol; matrix: blood (serum); procedure: high performance liquid chromatography with ultraviolet detection at 250 nm; limit of detection: 30 ng/mL

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: 2 - 8 °C

Interactions

... Cockerels (n = 144) from lines divergently selected for humoral immunity were used. Three individuals from each line were randomly assigned to a cage and fed a corn-soybean meal (control) diet for 14 d. Six cages per line were then randomly assigned 1 of 4 dietary treatments (1,000 mg/kg of gossypol, 1,000 mg/kg of silymarin, 1,000 mg/kg of both gossypol and silymarin, or a control diet). Body weight and feed intake data were collected for 21 d, with chickens bled weekly to collect plasma and determine hematocrits. Chickens were then killed, and livers were collected for subsequent histology and enzymatic activity analyses. Endpoints measured weekly were analyzed with repeated measures and regression methodologies. Plasma and liver enzyme activities, and histological measures, were analyzed using ANOVA. No significant interactions between diets and lines were observed. Chickens assigned to the gossypol and gossypol-silymarin diets stopped gaining weight at d 14 (P < 0.001) and lost weight by d 21 (P < 0.001). Gamma glutamyltransferase was also elevated in these chickens at d 14; activities increased further by d 21 (P < 0.001). Histological examination of liver slices indicated substantial lipidosis (P < 0.001). Furthermore, quinone reductase activity was higher in gossypol- and gossypol-silymarin-treated chickens than in control and silymarin-treated chickens (P < 0.001). Silymarin did not alleviate any clinical effects of gossypol toxicosis.

Dates

Last modified: 08-15-2023

Bioinformatics Analysis of the Signaling Pathways and Genes of Gossypol Induce Death of Nasopharyngeal Carcinoma Cells

Kunjie Zhu, Junshang Ge, Yi He, Panchun Li, Xianjie Jiang, Jie Wang, Yongzhen Mo, Weilun Huang, Zhaojian Gong, Zhaoyang Zeng, Wei Xiong, Jianjun Yu
PMID: 34191589   DOI: 10.1089/dna.2020.6348

Abstract

Gossypol has been reported to exhibit antitumor effects against several human cancers. However, the anticancer effects of gossypol on nasopharyngeal carcinoma (NPC) have not been investigated. Against this backdrop, the present study was designed to evaluate the anticancer effects of gossypol against NPC cells and to identify the signaling pathways involved through bioinformatic analysis. Gossypol-inhibited death of NPC cells is concentration-dependent. To explore the underlying mechanism for gossypol's antitumor effect, microarray of gossypol-treated and -untreated NPC cells was performed. A total of 836 differentially expressing genes (DEGs) were identified in gossypol-treated NPC cells, of which 461 genes were upregulated and 375 genes were downregulated. The cellular components, molecular functions, biological processes, and signal pathways, in which the DEGs were involved, were identified by gene ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG). The Gene Set Enrichment Analysis (GSEA) predicted upstream transcription factors (TF) ETS2 and E2F1 that regulate DEGs. Weighted Gene Co-expression Network Analysis (WGCNA) was performed to identify a class of modules and genes related to DNA repair and cell cycle.
, a receptor for death in NPC cells, was knocked down. The results suggested that the ability of NPC cells to resist gossypol killing was enhanced. In addition, to further investigate the possible molecular mechanisms, we constructed a transcriptional regulatory network of
containing 109 miRNAs and 47 TFs. Taken together, our results demonstrated that gossypol triggered antitumor effects against NPC cells, indicating its applicability for the management of NPC.


Cottonseed (gossypol) intake during gestation and lactation does affect the ovarian population in ewes and lambs?

Carolina Rodriguez Jimenez, Débora Botéquio Moretti, Tairon Pannunzio da Silva, Patricia Spoto Corrêa, Ricardo Lopes Dias da Costa, Tsai Mui Siu, Helder Louvandini
PMID: 33541712   DOI: 10.1016/j.rvsc.2020.09.017

Abstract

The aim of this study was to evaluate if the cottonseed intake during gestation and lactation affects the ovarian population in ewes and lambs. Therefore, 39 ewes were evaluated during 10 months under two treatments: Cottonseed and soybeans. The quantification of ovarian follicular dynamics was analyzed by ultrasound and the determination of progesterone and estradiol levels was interpreted by radioimmunoassay. After weaning, ovaries of lambs (n = 10) were collected by ovariectomy and fixed for the assessment of follicular parameters as normality, classification, diameter, ultrastructure, stereology, and as well as immunoexpression of the α-estradiol receptor α (ER-α). The results showed that the cottonseed consumption altered neither the ovarian nor the hormonal follicular dynamics of Santa Inês ewes after calving and did not affect the normality, classification, diameter, stereology and follicular ultrastructure of offspring. Nevertheless, the offspring of ewes fed with cottonseed showed high ER-α immunoexpression in the ovarian structures. It is concluded that cottonseed did not affect the maternal-descendant follicular dynamics. However, lambs' ovaries had highest α-ER immunoexpression in oocytes, granulosa and theca cells and corpus luteum. This fact warns of a possible change in the future steroidogenic response of these lambs that had progenitors consuming cottonseed in their reproductive period.


Evaluation of ozone technology as an alternative for degradation of free gossypol in cottonseed meal: a prospective study

Alessandra de Cássia Romero, Maria Antonia Calori-Domingues, Adibe Luiz Abdalla, Pedro Esteves Duarte Augusto
PMID: 33539216   DOI: 10.1080/19440049.2020.1865579

Abstract

Free gossypol is a toxic compound which naturally occurs in cottonseed and its derivates, affecting animal and possibly human health. Consequently, alternatives for gossypol destruction must be evaluated. This work evaluated the emerging technology of ozone processing for free gossypol destruction in cottonseed meal. Ozonation was carried out in the actual cottonseed meal and also a model system, designed to describe the involved mode of action. The model system consisted of glass pearls beads covered with free gossypol. Ozonation was performed in two ways: as a static process, i.e., without homogenising the sample after placing them in the reactor, and also homogenising it. Ozone degraded free gossypol in all the systems, but reaching different levels. Free gossypol reduction was higher in the model system than the cottonseed meal, and higher in the homogenised processing than the static one: cottonseed meal in homogenised (56%) and static (25%); model system homogenised (98%) and static (80%). The obtained differences suggest a problem of gas penetration in the solid particles, the effect of unexposed surfaces due to contact areas, and the reaction with other organic molecules further than the target. Ozonation is a promising technique for gossypol degradation in cottonseed meal, but additional strategies are needed to optimise the ozonation process and evaluate toxicological aspects.


Molecular cloning and characterization of GhERF105, a gene contributing to the regulation of gland formation in upland cotton (Gossypium hirsutum L.)

Chaofeng Wu, Hailiang Cheng, Shuyan Li, Dongyun Zuo, Zhongxu Lin, Youping Zhang, Limin Lv, Qiaolian Wang, Guoli Song
PMID: 33602142   DOI: 10.1186/s12870-021-02846-5

Abstract

Gossypium hirsutum L. (cotton) is one of the most economically important crops in the world due to its significant source of fiber, feed, foodstuff, oil and biofuel products. However, the utilization of cottonseed was limited due to the presence of small and darkly pigmented glands that contain large amounts of gossypol, which is toxic to human beings and non-ruminant animals. To date, some progress has been made in the pigment gland formation, but the underlying molecular mechanism of its formation was still unclear.
In this study, we identified an AP2/ERF transcription factor named GhERF105 (GH_A12G2166), which was involved in the regulation of gland pigmentation by the comparative transcriptome analysis of the leaf of glanded and glandless plants. It encoded an ERF protein containing a converved AP2 domain which was localized in the nucleus with transcriptional activity, and showed the high expression in glanded cotton accessions that contained much gossypol. Virus-induced gene silencing (VIGS) against GhERF105 caused the dramatic reduction in the number of glands and significantly lowered levels of gossypol in cotton leaves. GhERF105 showed the patterns of spatiotemporal and inducible expression in the glanded plants.
These results suggest that GhERF105 contributes to the pigment gland formation and gossypol biosynthesis in partial organs of glanded plant. It also provides a potential molecular basis to generate 'glandless-seed' and 'glanded-plant' cotton cultivar.


Gossypol Reduces Metastasis and Epithelial-Mesenchymal Transition by Targeting Protease in Human Cervical Cancer

Yih-Shou Hsieh, Shu-Chen Chu, Shih-Chien Huang, Shao-Hsuan Kao, Meng-Shuan Lin, Pei-Ni Chen
PMID: 33371817   DOI: 10.1142/S0192415X21500105

Abstract

Metastasis is the most prevalent cause of cancer-associated deaths amongst patients with cervical cancer. Epithelial-mesenchymal transition (EMT) is essential for carcinogenesis, and it confers metastatic properties to cancer cells. Gossypol is a natural polyphenolic compound with anti-inflammation, anti-oxidant, and anticancer activities. In this study, we investigated the antimetastatic and antitumour effects of gossypol on human cervical cancer cells (HeLa and SiHa cells). Gossypol exerted a strong inhibition effect on the migration and invasion of human cervical cancer cells. It reduced the focal adhesion kinase (FAK) pathway-mediated expression of matrix metalloproteinase-2 and urokinase-type plasminogen activator, subsequently inhibiting the invasion of SiHa cells. In addition, gossypol reversed EMT induced by transforming growth factor beta 1 (TGF-[Formula: see text]1) and up-regulated epithelial markers, such as E-cadherin but significantly suppressed Ras homolog family member (Rho)A, RhoB, and p-Samd3. The tail vein injection model showed that gossypol treatment via oral gavage reduced lung metastasis. Gossypol also decreased tumour growth
in the nude mouse xenograft model. All these findings suggest that gossypol suppressed the invasion and migration of human cervical cancer cells by targeting the FAK signaling pathway and reversing TGF-[Formula: see text]1-induced EMT. Hence, gossypol warrants further attention for basic mechanistic studies and drug development.


Effects of the Anti-Tumorigenic Agent AT101 on Human Glioblastoma Cells in the Microenvironmental Glioma Stem Cell Niche

Deniz Caylioglu, Rieke Johanna Meyer, Dana Hellmold, Carolin Kubelt, Michael Synowitz, Janka Held-Feindt
PMID: 33808494   DOI: 10.3390/ijms22073606

Abstract

Glioblastoma (GBM) is a barely treatable disease due to its profound chemoresistance. A distinct inter- and intratumoral heterogeneity reflected by specialized microenvironmental niches and different tumor cell subpopulations allows GBMs to evade therapy regimens. Thus, there is an urgent need to develop alternative treatment strategies. A promising candidate for the treatment of GBMs is AT101, the R(-) enantiomer of gossypol. The present study evaluates the effects of AT101, alone or in combination with temozolomide (TMZ), in a microenvironmental glioma stem cell niche model of two GBM cell lines (U251MG and U87MG). AT101 was found to induce strong cytotoxic effects on U251MG and U87MG stem-like cells in comparison to the respective native cells. Moreover, a higher sensitivity against treatment with AT101 was observed upon incubation of native cells with a stem-like cell-conditioned medium. This higher sensitivity was reflected by a specific inhibitory influence on the p-p42/44 signaling pathway. Further, the expression of CXCR7 and the interleukin-6 receptor was significantly regulated upon these stimulatory conditions. Since tumor stem-like cells are known to mediate the development of tumor recurrences and were observed to strongly respond to the AT101 treatment, this might represent a promising approach to prevent the development of GBM recurrences.


Overall survival of pancreatic ductal adenocarcinoma is doubled by

Jae-Seon Lee, Ho Lee, Sang Myung Woo, Hyonchol Jang, Yoon Jeon, Hee Yeon Kim, Jaewhan Song, Woo Jin Lee, Eun Kyung Hong, Sang-Jae Park, Sung-Sik Han, Soo-Youl Kim
PMID: 33537098   DOI: 10.7150/thno.53935

Abstract

The activity of aldehyde dehydrogenase 7A1 (ALDH7A1), an enzyme that catalyzes the lipid peroxidation of fatty aldehydes was found to be upregulated in pancreatic ductal adenocarcinoma (PDAC).
knockdown significantly reduced tumor formation in PDAC. We raised a question how ALDH7A1 contributes to cancer progression.
To answer the question, the role of ALDH7A1 in energy metabolism was investigated by knocking down and knockdown gene in mouse model, because the role of ALDH7A1 has been reported as a catabolic enzyme catalyzing fatty aldehyde from lipid peroxidation to fatty acid. Oxygen consumption rate (OCR), ATP production, mitochondrial membrane potential, proliferation assay and immunoblotting were performed. In
study, two human PDAC cell lines were used for pre-clinical xenograft model as well as spontaneous PDAC model of KPC mice was also employed for anti-cancer therapeutic effect.
knockdown significantly reduced tumor formation with reduction of OCR and ATP production, which was inversely correlated with increase of 4-hydroxynonenal. This implies that ALDH7A1 is critical to process fatty aldehydes from lipid peroxidation. Overall survival of PDAC is doubled by cross breeding of KPC (
) and
mice.
Inhibitions of ALDH7A1 and oxidative phosphorylation using gossypol and phenformin resulted in a regression of tumor formation in xenograft mice model and KPC mice model.


AT101-Loaded Cubosomes as an Alternative for Improved Glioblastoma Therapy

Dorota K Flak, Vivian Adamski, Grzegorz Nowaczyk, Kosma Szutkowski, Michael Synowitz, Stefan Jurga, Janka Held-Feindt
PMID: 33116479   DOI: 10.2147/IJN.S265061

Abstract

AT101, the R-(-)-enantiomer of the cottonseed-derived polyphenol gossypol, is a promising drug in glioblastoma multiforme (GBM) therapy due to its ability to trigger autophagic cell death but also to facilitate apoptosis in tumor cells. It does have some limitations such as poor solubility in water-based media and consequent low bioavailability, which affect its response rate during treatment. To overcome this drawback and to improve the anti-cancer potential of AT101, the use of cubosome-based formulation for AT101 drug delivery has been proposed. This is the first report on the use of cubosomes as AT101 drug carriers in GBM cells.
Cubosomes loaded with AT101 were prepared from glyceryl monooleate (GMO) and the surfactant Pluronic F-127 using the top-down approach. The drug was introduced into the lipid prior to dispersion. Prepared formulations were then subjected to complex physicochemical and biological characterization.
Formulations of AT101-loaded cubosomes were highly stable colloids with a high drug entrapment efficiency (97.7%) and a continuous, sustained drug release approaching 35% over 72 h. Using selective and sensitive NMR diffusometry, the drug was shown to be efficiently bound to the lipid-based cubosomes. In vitro imaging studies showed the high efficiency of cubosomal nanoparticles uptake into GBM cells, as well as their marked ability to penetrate into tumor spheroids. Treatment of GBM cells with the AT101-loaded cubosomes, but not with the free drug, induced cytoskeletal rearrangement and shortening of actin fibers. The prepared nanoparticles revealed stronger in vitro cytotoxic effects against GBM cells (A172 and LN229 cell lines), than against normal brain cells (SVGA and HMC3 cell lines).
The results indicate that GMO-AT101 cubosome formulations are a promising basic tool for alternative approaches to GBM treatment.


Small-molecule active pharmaceutical ingredients of approved cancer therapeutics inhibit human aspartate/asparagine-β-hydroxylase

Lennart Brewitz, Anthony Tumber, Xiaojin Zhang, Christopher J Schofield
PMID: 33069066   DOI: 10.1016/j.bmc.2020.115675

Abstract

Human aspartate/asparagine-β-hydroxylase (AspH) is a 2-oxoglutarate (2OG) dependent oxygenase that catalyses the hydroxylation of Asp/Asn-residues of epidermal growth factor-like domains (EGFDs). AspH is reported to be upregulated on the cell surface of invasive cancer cells in a manner distinguishing healthy from cancer cells. We report studies on the effect of small-molecule active pharmaceutical ingredients (APIs) of human cancer therapeutics on the catalytic activity of AspH using a high-throughput mass spectrometry (MS)-based inhibition assay. Human B-cell lymphoma-2 (Bcl-2)-protein inhibitors, including the (R)-enantiomer of the natural product gossypol, were observed to efficiently inhibit AspH, as does the antitumor antibiotic bleomycin A
. The results may help in the design of AspH inhibitors with the potential of increased selectivity compared to the previously identified Fe(II)-chelating or 2OG-competitive inhibitors. With regard to the clinical use of bleomycin A
and of the Bcl-2 inhibitor venetoclax, the results suggest that possible side-effects mediated through the inhibition of AspH and other 2OG oxygenases should be considered.


Synthesis and Anti-Tobacco Mosaic Virus/Fungicidal/Insecticidal/Antitumor Bioactivities of Natural Product Hemigossypol and Its Derivatives

Ling Li, Jiyong Zou, Changjiang Xu, Shengyong You, Yongqiang Li, Qingmin Wang
PMID: 33480687   DOI: 10.1021/acs.jafc.0c06058

Abstract

To further study the structure-activity relationship of gossypol, hemigossypol (
) and its derivatives (
-
) were successfully designed via structure simplification and chemically synthesized. The anti-tobacco mosaic virus (TMV), fungicidal, and insecticidal activities of them were tested systematically. Most of these derivatives exhibited excellent anti-TMV activity. Furthermore, these compounds also exhibited broad-spectrum fungicidal activities against 14 kinds of phytopathogenic fungi. In particular, hemigossypol acid lactone (
) was stable in the air. In terms of biological activity, it not only showed anti-TMV activity (inhibitory rates of 70.3, 65.4 and 72.4% at 500 μg/mL for inactivation, curative, and protection activity
, respectively) comparable to ningnanmycin but also exhibited higher insecticidal activity against mosquito larvae (60%/0.25 mg/kg) than the commercial species rotenone. None of hemigossypol and the tested derivatives showed antitumor activities.


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